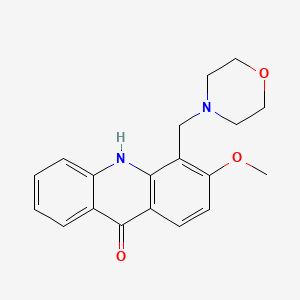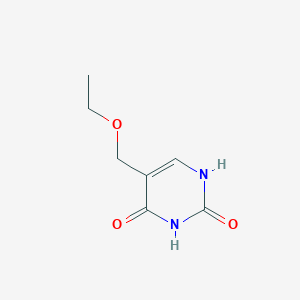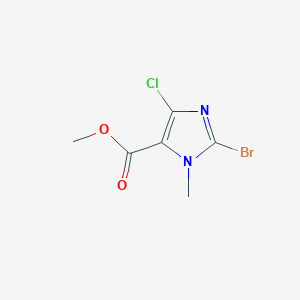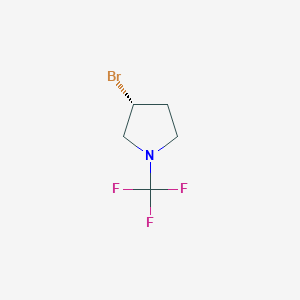
(R)-3-bromo-1-(trifluoromethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-bromo-1-(trifluoromethyl)pyrrolidine is a chiral pyrrolidine derivative characterized by the presence of a bromine atom and a trifluoromethyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drug candidates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-bromo-1-(trifluoromethyl)pyrrolidine typically involves the functionalization of a preformed pyrrolidine ring. One common method is the bromination of 1-(trifluoromethyl)pyrrolidine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure regioselectivity and minimize side reactions .
Industrial Production Methods
Industrial production of ®-3-bromo-1-(trifluoromethyl)pyrrolidine may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality . Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is increasingly being adopted in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
®-3-bromo-1-(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolidines with various functional groups.
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
®-3-bromo-1-(trifluoromethyl)pyrrolidine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of ®-3-bromo-1-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes . The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity towards its targets . These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-bromo-1-(trifluoromethyl)pyrrolidine: Lacks the chiral center, resulting in different stereochemical properties.
1-(trifluoromethyl)pyrrolidine: Lacks the bromine atom, affecting its reactivity and binding interactions.
3-chloro-1-(trifluoromethyl)pyrrolidine: Substitution of bromine with chlorine alters the compound’s electronic and steric properties.
Uniqueness
®-3-bromo-1-(trifluoromethyl)pyrrolidine is unique due to its chiral nature and the presence of both bromine and trifluoromethyl groups. These features contribute to its distinct physicochemical properties, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C5H7BrF3N |
|---|---|
Molekulargewicht |
218.01 g/mol |
IUPAC-Name |
(3R)-3-bromo-1-(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C5H7BrF3N/c6-4-1-2-10(3-4)5(7,8)9/h4H,1-3H2/t4-/m1/s1 |
InChI-Schlüssel |
SHCNIXQNBJRIJH-SCSAIBSYSA-N |
Isomerische SMILES |
C1CN(C[C@@H]1Br)C(F)(F)F |
Kanonische SMILES |
C1CN(CC1Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


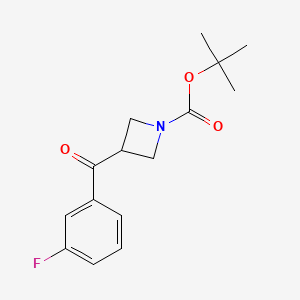
![[3-(Prop-1-en-2-yl)cyclopent-3-en-1-yl]acetic acid](/img/structure/B13965529.png)
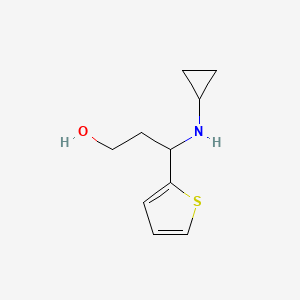

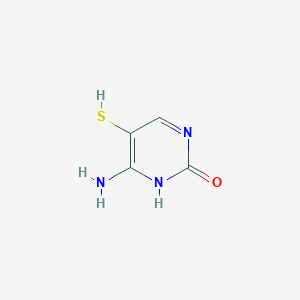
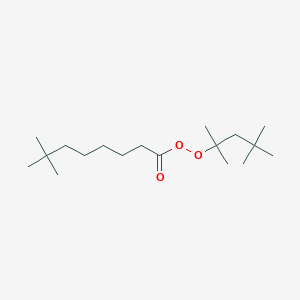
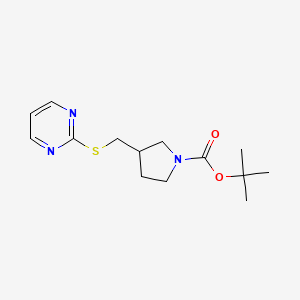
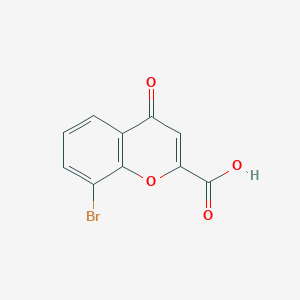
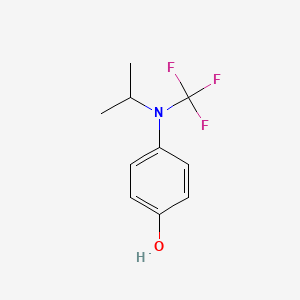
![2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13965593.png)
